molecular formula C8H9N5 B1347353 3-(5-methyl-1H-tetrazol-1-yl)aniline CAS No. 500701-24-6

3-(5-methyl-1H-tetrazol-1-yl)aniline

Cat. No.: B1347353
CAS No.: 500701-24-6
M. Wt: 175.19 g/mol
InChI Key: LRZJCDOGEFFSDN-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-tetrazol-1-yl)aniline is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Fixation of CO2

  • Synthesis of Functionalized Azoles : The compound's relevance in the chemical fixation of CO2 with aniline derivatives highlights a novel pathway for synthesizing benzene-fused azole compounds. This process provides access to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource, indicating a promising avenue for the synthesis of important natural and biologically active azole derivatives using carbon dioxide as a C1 feedstock in organic synthesis (Vessally et al., 2017).

Energetic Materials Research

  • Development of Energetic Metal Complexes : Investigations into 5-substituted tetrazole energetic metal complexes (TEMCs) have revealed the synthesis processes and research trends of TEMCs. These studies suggest potential routes to meet specific requirements by altering central metal ions or outside cations, which could significantly advance the development of novel energetic materials (Li Yin-chuan, 2011).

Advances in Organic Synthesis

  • Synthesis of Methylene-bis(benzotriazole) : Research on the practical synthesis of 5,5′-Methylene-bis(benzotriazole), a versatile intermediate in the preparation of metal passivators and light-sensitive materials, underscores the application of 3-(5-methyl-1H-tetrazol-1-yl)aniline derivatives in developing efficient, environmentally benign, and easy-to-work-up processes (Gu et al., 2009).

Exploring Cyclocondensations and Biological Properties

  • 2-(Azolyl)anilines Synthesis and Applications : The compound plays a role as an effective 1,5-nucleophile in cyclocondensation reactions. The synthesis of 2-(azolyl)anilines, their cyclocondensations, and biological properties have been comprehensively reviewed, indicating their potential in developing novel compounds with significant biological activities (Antypenko et al., 2017).

Genotoxic and Pharmacological Implications

  • Studies on Aniline and its Metabolites : While not directly related to this compound, research on aniline and its metabolites provides valuable insights into the potential health impacts and pharmacological implications of related compounds. This includes genotoxic activities, environmental fate, and therapeutic applications, suggesting the importance of comprehensive toxicity and pharmacological evaluations for chemicals within this class (Bomhard & Herbold, 2005).

Properties

IUPAC Name

3-(5-methyltetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-10-11-12-13(6)8-4-2-3-7(9)5-8/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZJCDOGEFFSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291304
Record name 3-(5-methyl-1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500701-24-6
Record name 3-(5-methyl-1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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